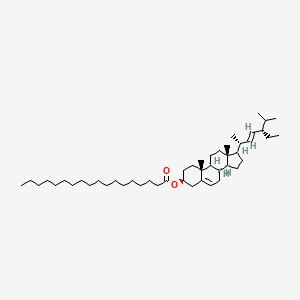Stigmasterol 3-stearate
CAS No.: 23838-16-6
Cat. No.: VC16966075
Molecular Formula: C47H82O2
Molecular Weight: 679.2 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 23838-16-6 |
|---|---|
| Molecular Formula | C47H82O2 |
| Molecular Weight | 679.2 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
| Standard InChI | InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
| Standard InChI Key | OCCJRXYEZCKHHI-DZTXZVRESA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
Chemical Identity and Structural Properties
Molecular Characterization
Stigmasterol 3-stearate belongs to the class of sterol esters, characterized by a stigmasterol backbone esterified at the C-3 hydroxyl group with stearic acid. Its IUPAC name, [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate, reflects its stereochemical complexity. The compound’s structure includes a tetracyclic cyclopenta[a]phenanthrene nucleus and a C17 aliphatic side chain, with the stearate moiety introducing hydrophobic characteristics.
Table 1: Key Physicochemical Properties of Stigmasterol 3-Stearate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 679.2 g/mol |
| CAS Number | 23838-16-6 |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
| Key Functional Groups | Cyclopenta[a]phenanthrene nucleus, C18 stearate ester |
Synthesis and Production
Esterification Methodology
The synthesis of stigmasterol 3-stearate typically employs ethyl chloroformate as an activator to facilitate the reaction between stigmasterol and stearic acid. In a representative procedure :
-
Activation of Stearic Acid: Stearic acid (2 mmol) is dissolved in anhydrous methylene chloride and cooled to 4°C. Ethyl chloroformate (2 mmol) and triethylamine (2 mmol) are added sequentially, stirring for 30 minutes to form the mixed anhydride intermediate.
-
Esterification: Stigmasterol (1 mmol) dissolved in methylene chloride is introduced to the activated acid mixture. The reaction proceeds at room temperature for 3 hours, monitored via thin-layer chromatography (TLC).
-
Purification: The crude product is purified using column chromatography, yielding stigmasterol 3-stearate with >90% purity .
Analytical Validation
Spectroscopic techniques confirm successful esterification:
-
Infrared (IR) Spectroscopy: The disappearance of the stigmasterol hydroxyl stretch (~3340 cm) and emergence of a carbonyl stretch (~1743 cm) verify ester bond formation .
-
H-NMR: The deshielding of the C-3 proton (δ 3.52 ppm in stigmasterol to δ 4.61 ppm in the ester) reflects the electronic effects of the stearate group .
Stability and Degradation Dynamics
Thermal Stability
Stigmasterol 3-stearate demonstrates enhanced thermal stability compared to free stigmasterol. When heated at 60°C for 8 hours:
-
Stigmasteryl Stearate: Degrades by 6%, with degradation products including oxystigmasterols (e.g., 7β-hydroxystigmasterol) .
Table 2: Thermal Degradation of Stigmasterol Derivatives at 60°C
| Compound | Degradation (%) | Oxidized Products (mg/g) |
|---|---|---|
| Free Stigmasterol | 3.0 | 0.05 |
| Stigmasteryl Stearate | 6.0 | 0.14 |
| Stigmasteryl Palmitate | 8.0 | 0.22 |
Positional Effects on Stability
The steric environment of the stearate moiety influences stability. In diacylstigmasterylcarbonoyl-sn-glycerols:
-
sn-2 Position: Sterol degradation is minimized (5% with oleic acid) .
-
sn-3 Position: Degradation increases to 16–21% due to reduced steric protection .
Applications and Functional Roles
Pharmaceutical Formulations
Stigmasterol 3-stearate’s lipophilic nature enhances drug delivery systems:
-
Lipid Nanoparticles: Incorporated into solid lipid nanoparticles (SLNs) to improve bioavailability of poorly soluble drugs.
-
Transdermal Delivery: Acts as a penetration enhancer in topical formulations due to its affinity for stratum corneum lipids.
Nutraceutical Stabilization
In functional foods, stigmasterol 3-stearate:
-
Oxidation Resistance: Reduces lipid peroxidation in fortified oils by 40% compared to free sterols .
-
Shelf-Life Extension: Stabilizes β-carotene in emulsions, delaying degradation by 25% under accelerated storage conditions.
Comparative Analysis with Analogous Sterol Esters
Beta-Sitosteryl Stearate
While structurally similar, beta-sitosteryl stearate (CAS 34137-25-2) differs in its saturation profile:
-
Molecular Weight: 681.2 g/mol vs. 679.2 g/mol for stigmasterol 3-stearate .
-
Biological Sources: Predominantly isolated from Monascus pilosus and Drypetes gossweileri, unlike stigmasterol 3-stearate’s soybean origin .
Functional Divergence
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume